![molecular formula C14H16N4O2S B603221 5-[(5-methyl-2-furyl)(1-pyrrolidinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1326630-58-3](/img/structure/B603221.png)
5-[(5-methyl-2-furyl)(1-pyrrolidinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(5-methyl-2-furyl)(1-pyrrolidinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound with a unique structure that combines multiple heterocyclic ringsIts molecular formula is C15H18N4O2S, and it has an average mass of 318.394 Da .
Métodos De Preparación
The synthesis of 5-[(5-methyl-2-furyl)(1-pyrrolidinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol involves multiple steps, typically starting with the preparation of the thiazolo[3,2-b][1,2,4]triazole core This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles like sodium hydride.
Aplicaciones Científicas De Investigación
5-[(5-methyl-2-furyl)(1-pyrrolidinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-[(5-methyl-2-furyl)(1-pyrrolidinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar compounds include other thiazolo[3,2-b][1,2,4]triazole derivatives, such as:
2-Methyl-5-[®-(5-methyl-2-furyl)(1-pyrrolidinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol: Shares a similar core structure but differs in the substitution pattern.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have similar heterocyclic structures and are also investigated for their biological activities.
The uniqueness of 5-[(5-methyl-2-furyl)(1-pyrrolidinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
1326630-58-3 |
|---|---|
Fórmula molecular |
C14H16N4O2S |
Peso molecular |
304.37g/mol |
Nombre IUPAC |
5-[(5-methylfuran-2-yl)-pyrrolidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
InChI |
InChI=1S/C14H16N4O2S/c1-9-4-5-10(20-9)11(17-6-2-3-7-17)12-13(19)18-14(21-12)15-8-16-18/h4-5,8,11,19H,2-3,6-7H2,1H3 |
Clave InChI |
QPXHGORAAZASEQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C(C2=C(N3C(=NC=N3)S2)O)N4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


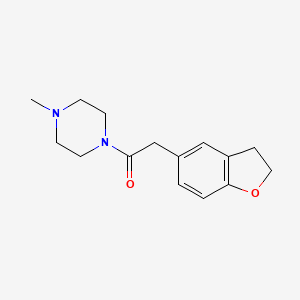
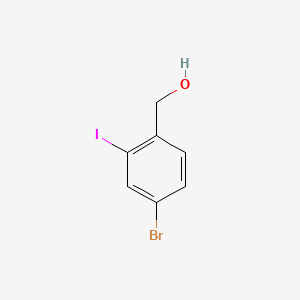
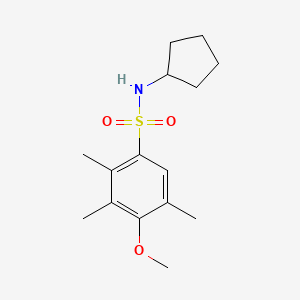

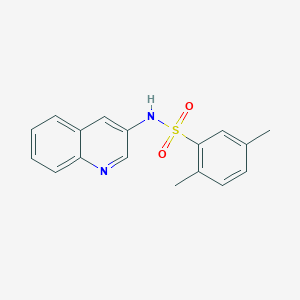
![[(2,4-Dibromo-5-methylphenyl)sulfonyl]dimethylamine](/img/structure/B603148.png)

![1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B603151.png)
amine](/img/structure/B603153.png)
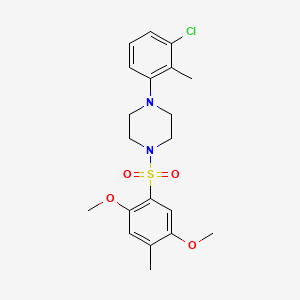
![1-[(4-Ethoxynaphthyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B603156.png)
![[(4-Bromo-3-butoxyphenyl)sulfonyl]benzylamine](/img/structure/B603158.png)
![1-({[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B603159.png)
![1-thieno[2,3-f][1,3]benzodioxol-6-ylethanone](/img/structure/B603161.png)
